

indeno[2,1-b]indole thermal stability and solubility properties

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Compound Focus: Indeno[2,1-b]indole

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Core Properties and Research Context

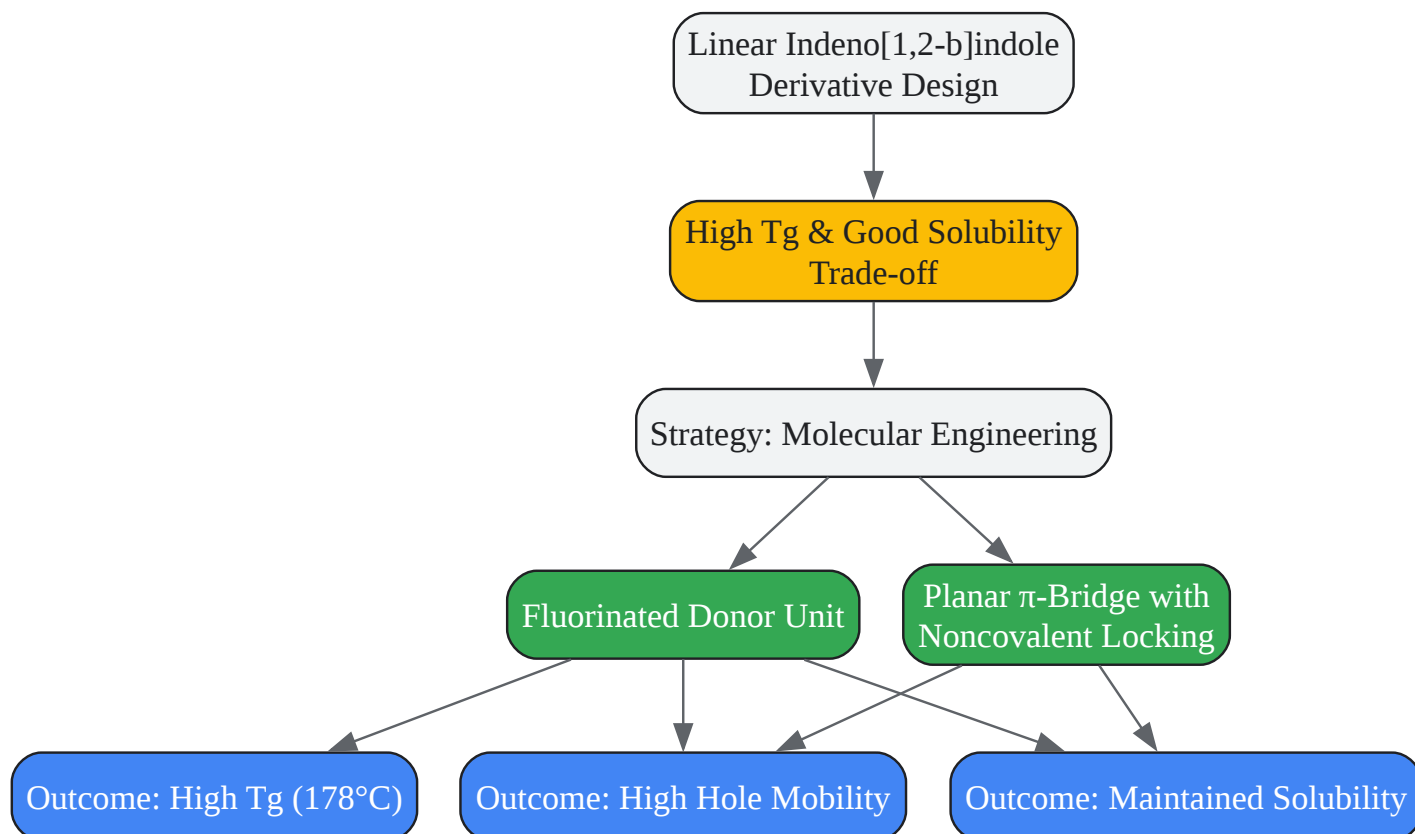
The table below summarizes the key characteristics of the **indeno[2,1-b]indole** scaffold as found in the literature.

Property	Description	Context & Derivatives
Molecular Formula	C ₁₅ H ₉ N [1]	Base scaffold [1].
Molecular Weight	203.24 g/mol [1]	Base scaffold [1].
Thermal Stability	High (inferred from structure) [1]	Attributed to a rigid, planar, and fused aromatic configuration [1].
Solubility	Insoluble in polar solvents; readily dissolves in organic solvents (e.g., DCM, toluene) [1]	Characteristic of the base scaffold [1].

Most advanced research focuses on **derivatives of indeno[1,2-b]indole**, a related isomer. These studies highlight a common challenge: balancing high thermal stability with good solubility. Enhancing rigidity

often increases the glass transition temperature (T_g) but can reduce solubility due to strong molecular stacking [2].

The following diagram illustrates the property trade-off and design strategies for indeno[1,2-b]indole derivatives, which provide a useful conceptual framework.



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Design strategy for balancing key properties in indenoindole derivatives.

Synthesis and Experimental Methodologies

Here are detailed protocols for synthesizing the indeno[1,2-b]indole core and its derivatives, reflecting a trend towards greener chemistry.

Green Synthesis of the Core Structure Using β -Cyclodextrin

This method is noted for its mild and environmentally friendly conditions [3].

- **Reagents:** o-Phenylenediamine (OPD, 0.2 mmol), 2-indanone derivative (1.2 equiv.), β -Cyclodextrin (β -CD, 15 mol%) [3].
- **Solvent:** Water [3].
- **Procedure:** Mix the reagents in water and stir the reaction mixture at room temperature (25 °C) for 12 hours in air [3]. Monitor the reaction progress by TLC. Upon completion, isolate the product through standard extraction and purification procedures [3].
- **Note:** Oxygen is necessary for the reaction. A solid-state synthesis by grinding reagents for 30 minutes is also possible, yielding about 70% [3].

Nanocomposite-Catalyzed Multicomponent Synthesis

This method efficiently builds complex derivatives in a single step [4].

- **Reagents:** Aryl amine (1 mmol), dimedone or 1,3-cyclohexanedione (1 mmol), ninhydrin (1 mmol), ZrO_2/CuO Nanocomposite (15 mg) [4].
- **Solvent:** Ethanol [4].
- **Procedure:** Add all reagents to ethanol and reflux the mixture at 78 °C. Monitor the reaction by TLC. After completion, separate the nanocatalyst by centrifugation. Concentrate the filtrate and recrystallize the crude product from ethanol to obtain pure indeno[1,2-b]indol-9-one [4].
- **Key Analysis:** Use 2D NMR spectroscopy to confirm the structure and stereochemistry of the synthesized compounds [4].

Research Applications and Context

- **Organic Electronics:** The planar, π -conjugated structure makes it suitable for charge transport [1]. Research on the [1,2-b] isomer as a hole-transporting material (HTM) in perovskite solar cells shows that engineered molecules can achieve a high glass transition temperature (T_g) of 178°C while maintaining solubility, leading to high device efficiency and thermal stability [2].
- **Medicinal Chemistry:** The indeno[1,2-b]indole scaffold is a potent inhibitor of protein kinase CK2, a cancer therapy target [5] [6] [4]. For example, derivative **5a-2** inhibits CK2 with an IC_{50} of 25 nM and shows strong anti-migratory effects on cancer cells [6]. Some derivatives also inhibit the ABCG2 transporter, potentially reversing multidrug resistance in cancer [1].

Key Information Gaps and Research Focus

Available data for the specific indeno[2,1-b]indole core is limited. Most quantitative studies focus on indeno[1,2-b]indole derivatives tailored for specific applications. Current research prioritizes **molecular engineering** to balance rigidity/solubility rather than reporting basic physicochemical measurements for the parent scaffold.

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